N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide
CAS No.:
Cat. No.: VC8653046
Molecular Formula: C21H13ClN2O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13ClN2O2 |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C21H13ClN2O2/c22-17-11-14(10-9-13(17)12-23)24-21(25)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-11,20H,(H,24,25) |
| Standard InChI Key | DWXHVTZDRSDMGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C#N)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C#N)Cl |
Introduction
Nomenclature and Structural Features
Systematic IUPAC Name
The IUPAC name N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide reflects its core xanthene system (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) and the substituents on the carboxamide group. The phenyl ring attached to the amide nitrogen bears a chlorine atom at position 3 and a cyano group at position 4 .
Molecular Geometry
The xanthene scaffold adopts a planar conformation due to aromatic π-electron delocalization, while the carboxamide group introduces rotational flexibility. The chloro and cyano substituents on the phenyl ring create an electron-deficient aromatic system, influencing reactivity in electrophilic substitution reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 360.79 g/mol | |
| XLogP3-AA (lipophilicity) | Predicted: 4.7 | |
| Hydrogen bond donors | 2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a nucleophilic acyl substitution reaction between 3-chloro-4-cyanoaniline and 9H-xanthene-9-carbonyl chloride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran under inert conditions, with triethylamine serving as a base to neutralize HCl byproducts.
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures or silica gel chromatography.
Physicochemical Properties
Thermal Stability
The compound’s high predicted boiling point (594.4 \pm 50.0 \, ^\circ\text{C}) and melting point (>250°C) suggest suitability for high-temperature applications. Its density () aligns with aromatic polycyclic systems .
Solubility and Ionization
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The calculated pKa of indicates weak acidity, likely from the amide proton .
Table 2: Predicted Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Boiling point | 594.4 \pm 50.0 \, ^\circ\text{C} | ACD/Labs prediction |
| Density | ACD/Labs prediction | |
| LogP (octanol-water) | 4.7 | XLogP3 |
Applications in Scientific Research
Medicinal Chemistry
The compound’s xanthene core mimics natural fluorophores, making it a candidate for fluorescent probes in bioimaging. Its chloro and cyano groups enhance binding affinity to hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays .
Materials Science
Incorporated into polymers, the compound improves thermal stability and UV absorption. Its rigid xanthene structure reduces chain mobility, enhancing material durability in high-stress environments.
Research Findings and Innovations
Structural Analogues and Activity
Comparative studies with N-(4-cyanophenyl)-9H-xanthene-9-carboxamide (CAS 333442-46-9) reveal that the 3-chloro substituent in the target compound increases electrophilicity, enabling selective reactions with thiol-containing biomolecules .
Spectroscopic Characterization
FT-IR analysis confirms the presence of amide C=O stretching at and cyano C≡N absorption at . NMR data () show distinct signals for xanthene protons (δ 6.8–7.5 ppm) and the chloro-cyanophenyl group (δ 7.9–8.2 ppm) .
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